3,3-Dichlorooxan-2-yl acetate 3,3-Dichlorooxan-2-yl acetate
Brand Name: Vulcanchem
CAS No.: 141942-54-3
VCID: VC21132523
InChI: InChI=1S/C7H10Cl2O3/c1-5(10)12-6-7(8,9)3-2-4-11-6/h6H,2-4H2,1H3
SMILES: CC(=O)OC1C(CCCO1)(Cl)Cl
Molecular Formula: C7H10Cl2O3
Molecular Weight: 213.06 g/mol

3,3-Dichlorooxan-2-yl acetate

CAS No.: 141942-54-3

Cat. No.: VC21132523

Molecular Formula: C7H10Cl2O3

Molecular Weight: 213.06 g/mol

* For research use only. Not for human or veterinary use.

3,3-Dichlorooxan-2-yl acetate - 141942-54-3

Specification

CAS No. 141942-54-3
Molecular Formula C7H10Cl2O3
Molecular Weight 213.06 g/mol
IUPAC Name (3,3-dichlorooxan-2-yl) acetate
Standard InChI InChI=1S/C7H10Cl2O3/c1-5(10)12-6-7(8,9)3-2-4-11-6/h6H,2-4H2,1H3
Standard InChI Key NVEIBZFEVMVCPU-UHFFFAOYSA-N
SMILES CC(=O)OC1C(CCCO1)(Cl)Cl
Canonical SMILES CC(=O)OC1C(CCCO1)(Cl)Cl

Introduction

Chemical Properties and Structure

3,3-Dichlorooxan-2-yl acetate, also known by its IUPAC name 2-acetoxy-3,3-dichlorotetrahydropyran, is a chlorinated heterocyclic compound with the molecular formula C7H10Cl2O3 . The compound has a molecular weight of 213.05 g/mol and features a tetrahydropyran (oxane) ring structure with two chlorine atoms at the 3-position and an acetate group at the 2-position . Its structure represents an interesting combination of heterocyclic and halogenated chemistry that contributes to its potential biological activities.

The structural profile of 3,3-dichlorooxan-2-yl acetate is characterized by several distinctive features that define its chemical behavior. The oxane ring provides a stable scaffold, while the geminal dichloro substitution at position 3 creates an electron-withdrawing center that influences the reactivity of nearby functional groups. The acetoxy group at position 2 adds an ester functionality that can potentially participate in various biochemical interactions.

Table 1: Chemical Properties of 3,3-Dichlorooxan-2-yl Acetate

PropertyValue
IUPAC Name2-Acetoxy-3,3-dichlorotetrahydropyran
Preferred IUPAC Name3,3-Dichlorooxan-2-yl acetate
CAS Number141942-54-3
Molecular FormulaC7H10Cl2O3
Molecular Weight213.05 g/mol
SMILES NotationCC(=O)OC1OCCCC1(Cl)Cl
Standard InChIInChI=1S/C7H10Cl2O3/c1-5(10)12-6-7(8,9)3-2-4-11-6/h6H,2-4H2,1H3
InChIKeyNVEIBZFEVMVCPU-UHFFFAOYSA-N

The compound belongs to multiple chemical categories, including aliphatic cyclic structures, aliphatic heterocycles, heterocyclic compounds, and esters . This classification highlights its versatility and potential reactivity in various chemical environments, making it a compound of interest for both synthetic organic chemistry and biological applications.

Structural Characteristics

The three-dimensional structure of 3,3-dichlorooxan-2-yl acetate presents several important features that influence its chemical behavior and potential biological interactions. The six-membered oxane ring typically adopts a chair conformation, which is the most energetically favorable arrangement for such cyclic structures. The geminal dichloro substitution at the 3-position creates a significantly electron-deficient center that affects the electronic distribution throughout the molecule.

The acetate group at the 2-position is positioned axially or equatorially depending on the specific conformational isomer. This positioning can influence the compound's reactivity and biological activity by affecting its steric accessibility and hydrogen-bonding capabilities. The oxygen atom in the oxane ring provides a potential hydrogen bond acceptor site, which may be relevant for interactions with biological receptors or enzyme active sites.

The specific arrangement of substituents creates a distinctive molecular shape with potential implications for biological recognition and binding. The presence of both hydrophobic (chlorine atoms) and hydrogen-bonding regions (ester group, ring oxygen) suggests the compound might have interesting pharmacokinetic properties if considered for medicinal applications.

Synthesis Methods

The synthesis of 3,3-dichlorooxan-2-yl acetate typically involves the chlorination of oxan-2-yl acetate derivatives. This process generally requires the use of specific chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the dichloro substituents on the oxane ring. The synthetic pathway must be carefully controlled to achieve the desired regioselectivity and stereochemistry.

A general synthetic approach might involve the following steps:

  • Preparation of the oxan-2-yl acetate starting material from appropriate precursors

  • Chlorination at the 3-position using selective chlorinating agents

  • Purification of the final 3,3-dichlorooxan-2-yl acetate product

The specific reaction conditions, including temperature, solvent choice, and reaction time, would need to be optimized to maximize yield and purity. Various catalysts might also be employed to enhance the efficiency of the chlorination step and improve regioselectivity. These synthetic considerations are important for researchers interested in producing this compound for further studies or applications.

Biological Activities

Research indicates that 3,3-dichlorooxan-2-yl acetate exhibits notable biological activities, particularly in antibacterial and antifungal domains. The presence of chlorine atoms in the structure often contributes to antimicrobial properties in many heterocyclic compounds, possibly through mechanisms involving disruption of cell wall synthesis or interference with cellular metabolic processes.

Antifungal Properties

Similarly, the compound demonstrates antifungal potential, likely due to its ability to interfere with ergosterol biosynthesis or other fungal-specific pathways. The unique combination of the heterocyclic ring system with the chlorine substituents may provide selectivity for fungal cells over mammalian cells, an important consideration for potential therapeutic applications. Detailed studies on antifungal activity against specific fungal pathogens would be valuable for establishing the compound's potential in this area.

Applications and Future Research Directions

Given its structural characteristics and biological activity profile, 3,3-dichlorooxan-2-yl acetate holds promise for further research in medicinal chemistry and drug development. The compound could serve as a lead structure for the development of novel antimicrobial or anticancer agents with improved efficacy and selectivity.

Research Opportunities

Future studies on 3,3-dichlorooxan-2-yl acetate could focus on:

  • Detailed structure-activity relationship studies to optimize biological activity

  • Mechanism of action investigations to understand how the compound interacts with biological targets

  • Synthetic modifications to improve pharmacokinetic properties

  • Combination studies with established drugs to identify potential synergistic effects

  • Development of targeted delivery systems to enhance efficacy while reducing potential side effects

Research in these areas would contribute significantly to understanding the full potential of this compound in pharmaceutical applications and could lead to the development of clinically useful derivatives.

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